(2-chloro-6-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
The compound “(2-chloro-6-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” is a synthetic small molecule featuring a piperazine core linked to a substituted phenyl group and a p-tolyl-modified imidazole ring. The 2-chloro-6-fluorophenyl moiety introduces electron-withdrawing halogen atoms, which may enhance binding affinity to biological targets such as neurotransmitter receptors or enzymes. The hydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O.ClH/c1-15-5-7-16(8-6-15)27-10-9-24-21(27)26-13-11-25(12-14-26)20(28)19-17(22)3-2-4-18(19)23;/h2-10H,11-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPHNBGKJGOQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4. These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.
Mode of Action
This compound acts as a selective dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the amplification of the signals mediated by these cyclic nucleotides, leading to various cellular responses.
Biochemical Pathways
The inhibition of phosphodiesterase 3 and phosphodiesterase 4 affects multiple biochemical pathways. These enzymes are involved in the regulation of various cellular processes, including inflammation, smooth muscle contraction, and cell proliferation. By inhibiting these enzymes, this compound can modulate these processes, leading to its therapeutic effects.
Result of Action
The inhibition of phosphodiesterase 3 and phosphodiesterase 4 by this compound leads to a combination of bronchodilator and non-steroidal anti-inflammatory effects. This can result in improved lung function and reduced inflammation in patients with conditions such as chronic obstructive pulmonary disease (COPD).
Biological Activity
The compound (2-chloro-6-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride , with CAS number 1185078-94-7, is a complex organic molecule that has garnered interest due to its potential biological activities. This article synthesizes available data on its biological activities, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 435.3 g/mol. The structure consists of a chloro-fluorophenyl moiety linked to a piperazine derivative, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H21ClFN4O |
| Molecular Weight | 435.3 g/mol |
| CAS Number | 1185078-94-7 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole and piperazine groups are known to interact with receptors and enzymes, potentially influencing pathways related to:
- Neurotransmission : Compounds containing piperazine structures often exhibit activity at serotonin receptors, which may have implications in treating mood disorders.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and viral pathogens, suggesting potential applications in infectious diseases.
Antimicrobial Activity
Research has indicated that derivatives similar to this compound demonstrate significant activity against various pathogens. For instance, studies have shown that certain piperazine derivatives can inhibit the growth of Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular properties .
Antiviral Activity
The compound's structural components suggest potential antiviral activity. For example, related compounds have exhibited potent inhibitory effects against HIV-1, with some showing picomolar activity against wild-type strains . This highlights the need for further exploration into the antiviral capabilities of this compound.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological efficacy of this compound:
- Study on Antitubercular Activity : A series of substituted benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis. Among these, compounds with similar structural motifs demonstrated significant activity .
- HIV Inhibition Studies : Research on structurally related compounds showed that modifications at the 2-chloro and 6-fluoro positions can enhance antiviral potency against HIV . This suggests that this compound may exhibit similar or enhanced activity.
- Cytotoxicity Assessments : In vitro studies indicated that certain derivatives did not show significant cytotoxic effects on human cell lines (e.g., HEK-293), which is crucial for considering therapeutic applications .
Scientific Research Applications
Antidiabetic and Metabolic Syndrome Treatment
Research indicates that this compound exhibits significant activity against 11β-hydroxysteroid dehydrogenase type 1 , an enzyme implicated in the regulation of cortisol levels, which are crucial for glucose metabolism. Inhibiting this enzyme can be beneficial in managing conditions like type 2 diabetes and metabolic syndrome, which encompasses obesity and associated cardiovascular disorders . The compound's structure allows it to interact effectively with the target enzyme, leading to a decrease in insulin resistance and improvement in glucose homeostasis.
Central Nervous System Disorders
The compound has also been studied for its potential effects on central nervous system disorders, including cognitive impairments and dementia. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease . The imidazole ring present in the compound is known for its neuroprotective properties, which may contribute to cognitive enhancement and memory preservation.
Several studies have documented the efficacy of this compound in clinical settings:
Efficacy in Animal Models
In a study involving diabetic rat models, administration of (2-chloro-6-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride resulted in significant reductions in blood glucose levels and improvements in lipid profiles . These findings support its potential use as an antidiabetic agent.
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results demonstrated that treatment with this compound improved cognitive function and reduced markers of neuroinflammation in animal models of Alzheimer’s disease . This suggests that it may play a role in mitigating symptoms associated with neurodegenerative conditions.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
K-TMF-BF₃ participates in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl or aryl-vinyl compounds. Key parameters include:
Example Reaction :
Coupling with 4-bromoanisole under PdCl₂(dppf)·CH₂Cl₂ catalysis yields 4-methoxybiphenyl derivatives in 72–88% yield .
Substrate Scope :
Photoredox/Nickel Dual Catalysis
K-TMF-BF₃ undergoes radical-mediated cross-couplings under Ir/Ni dual catalysis, enabling C(sp³)-C(sp²) bond formation:
-
Catalyst System : Ir(ppy)₃ (photoredox) + NiCl₂·dme/dtbbpy (cross-coupling)
-
Scope : Compatible with aryl bromides bearing alkenes, alkynes, and chlorides (e.g., product 51–53 in 85–92% yield ) .
Stereospecific Coupling with Secondary Electrophiles
While K-TMF-BF₃ is a primary trifluoroborate, studies on analogous systems reveal:
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2-chloro-6-fluorophenyl group increases steric bulk and electronic effects compared to mono-fluorinated analogs .
- The p-tolyl group (R2) may improve metabolic stability relative to ethyl or unsubstituted aryl groups .
Q & A
Q. How can synthesis of the compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of substituted phenyl groups with piperazine-imidazole derivatives. Key optimizations include:
-
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions .
-
Catalyst use : Base catalysts (e.g., K₂CO₃) improve reaction rates for amide bond formation .
-
Temperature control : Maintaining 80–100°C prevents side reactions (e.g., hydrolysis of imidazole intermediates) .
-
Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity .
Optimization Parameter Effect on Yield Reference DMF as solvent +15% yield K₂CO₃ catalyst +20% reaction rate Microwave-assisted synthesis 80% yield in 2 hrs
Q. What spectroscopic techniques are critical for confirming the molecular structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituents on the phenyl (δ 7.2–7.8 ppm) and piperazine (δ 3.2–3.8 ppm) groups .
- FT-IR : Carbonyl stretches (C=O at ~1680 cm⁻¹) confirm the methanone moiety .
- X-ray crystallography : SHELX software refines crystal packing and hydrogen-bonding networks (e.g., C–H···Cl interactions) .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazole substitution be addressed during synthesis?
- Methodological Answer : Regioselective substitution at the imidazole C2 position is achieved via:
- Protecting groups : Use of tert-butoxycarbonyl (Boc) to block competing reactive sites .
- Metal catalysis : Pd-mediated cross-coupling ensures specificity for p-tolyl group attachment .
- Kinetic control : Lower temperatures (0–5°C) favor C2 over C4 substitution in imidazole rings .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
-
Molecular docking (AutoDock Vina) : Models interactions with dopamine D2/D3 receptors (binding affinity ≤ -8.5 kcal/mol) .
-
ADMET prediction (SwissADME) : Evaluates solubility (LogP ~3.2) and blood-brain barrier penetration (CNS MPO score: 4.5/6) .
-
MD simulations (GROMACS) : Assesses stability of hydrochloride salt in aqueous environments (RMSD ≤ 2.0 Å over 50 ns) .
Parameter Predicted Value Tool LogP 3.2 SwissADME D2 receptor affinity -8.7 kcal/mol AutoDock Vina Aqueous solubility 0.12 mg/mL ChemAxon
Q. How can conflicting crystallographic data on piperazine conformations be resolved?
- Methodological Answer : Discrepancies arise from torsion angle variations (e.g., N–C–C–N dihedral angles). Resolution strategies include:
- High-resolution XRD : Collect data to 0.8 Å resolution to reduce thermal motion artifacts .
- DFT calculations (Gaussian 16) : Compare experimental vs. theoretical bond lengths (e.g., C–N: 1.45 Å vs. 1.47 Å) .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for accurate modeling .
Data Analysis & Contradictions
Q. How should researchers interpret discrepancies in reported biological activity data?
- Methodological Answer : Variations in IC₅₀ values (e.g., 50 nM vs. 120 nM) may stem from:
- Assay conditions : Differences in cell lines (HEK293 vs. CHO) or incubation times (24 vs. 48 hrs) .
- Salt form stability : Hydrochloride salts may degrade faster in PBS (pH 7.4) vs. citrate buffers .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p < 0.01) to validate reproducibility .
Q. What strategies mitigate batch-to-batch variability in compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress in real-time .
- Design of Experiments (DoE) : Taguchi methods optimize critical parameters (e.g., solvent volume, stirring rate) .
- Stability studies : Accelerated degradation tests (40°C/75% RH) identify impurity profiles .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
